molecular formula C11H17N3 B14068873 2-Methyl-5-(piperazin-1-yl)aniline

2-Methyl-5-(piperazin-1-yl)aniline

Cat. No.: B14068873
M. Wt: 191.27 g/mol
InChI Key: FKCMEBKIZZAZIB-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)aniline (CAS: 1007211-93-9, molecular formula: C₁₂H₁₉N₃, molecular weight: 205.30 g/mol) is a substituted aniline derivative featuring a methyl group at the 2-position and a piperazinyl moiety at the 5-position of the benzene ring . Its structure enhances solubility in polar solvents like methanol and DMSO, as inferred from related analogs . The compound is sensitive to light and air, requiring storage under inert conditions .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-5-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

FKCMEBKIZZAZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under appropriate conditions to form the desired product. Common reagents for the reduction step include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with various biological targets, while the aniline moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the aniline ring or piperazinyl group, impacting physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-5-(piperazin-1-yl)aniline -CH₃ (2), -piperazinyl (5) C₁₂H₁₉N₃ 205.30 Base compound; used in spirocyclic kinase inhibitors .
5-(4-Methylpiperazin-1-yl)-2-nitroaniline -NO₂ (2), -4-methylpiperazinyl (5) C₁₁H₁₆N₄O₂ 248.28 Nitro group enhances electrophilicity; crystal structure reported .
2-Methyl-5-(trifluoromethyl)aniline -CH₃ (2), -CF₃ (5) C₈H₈F₃N 175.15 Trifluoromethyl group improves metabolic stability; m.p. 36–40°C .
2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline -Cl (2), -(4-methylpiperazinyl)CO- (5) C₁₂H₁₆ClN₃O 265.73 Chlorine and carbonyl groups alter reactivity; potential kinase targeting .
5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline -F (5), -O-(isopropyl-methylphenyl) (2) C₁₆H₁₇FNO 258.32 Fluoro and bulky substituents influence lipophilicity .

Physicochemical Properties

  • Solubility : Piperazinyl and sulfonyl groups (e.g., 9h ) enhance aqueous solubility compared to hydrophobic analogs like 2-methyl-5-(trifluoromethyl)aniline .
  • Chromatographic Behavior : LCMS retention times correlate with polarity; 9g (m/z 522.0, 2.637 min) is less polar than 9j (m/z 472.1, 2.326 min) due to trifluoromethyl vs. fluorophenyl groups .
  • Thermal Stability : Nitro-substituted analogs (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) may exhibit lower thermal stability compared to methylated derivatives .

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